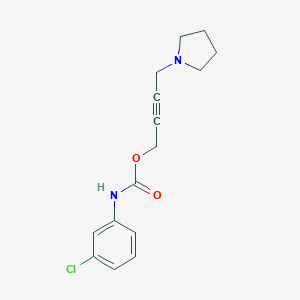
脱甲氧基恩卡林
概述
描述
脱甲氧基恩卡林是一种从向日葵植物(Helianthus annuus)中分离出的色烯类化合物。
科学研究应用
脱甲氧基恩卡林在科学研究中有广泛的应用:
化学: 用作合成其他色烯衍生物的前体。
生物学: 研究其抗真菌特性及其在控制植物真菌感染中的潜在用途。
医学: 研究其对人体真菌感染的潜在治疗作用。
工业: 用于开发农业和制药应用的抗真菌剂
安全和危害
作用机制
脱甲氧基恩卡林的抗真菌活性归因于其破坏真菌细胞膜的能力。 该化合物靶向参与细胞壁合成的特定酶,导致细胞裂解和死亡 。所涉及的分子途径包括抑制麦角甾醇的合成,麦角甾醇是真菌细胞膜的关键组成部分。
生化分析
Biochemical Properties
Demethoxyencecalin interacts with various biomolecules in biochemical reactions. It is known to exhibit antifungal activity, suggesting that it may interact with enzymes and proteins involved in fungal growth and reproduction
Cellular Effects
The cellular effects of Demethoxyencecalin are primarily related to its antifungal activity. It is likely to influence cell function by inhibiting the growth and reproduction of fungal cells
Molecular Mechanism
It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Demethoxyencecalin is known to be a product of the plant Helianthus annuus
准备方法
合成路线和反应条件: 脱甲氧基恩卡林可以通过色烯的生物转化合成。 在一种方法中,将幼苗色烯(如脱甲氧基恩卡林和脱甲基恩卡林)喂入细胞悬浮培养物,从而导致高产率的羟基化产物 。合成路线涉及色烯杂环上一个偕二甲基的羟基化。
工业生产方法: 脱甲氧基恩卡林的工业生产通常涉及从向日葵植物中提取。 该化合物使用柱层析和高效液相色谱 (HPLC) 技术分离 。提取过程经过优化以确保高纯度和高产率。
化学反应分析
反应类型: 脱甲氧基恩卡林会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化衍生物。
还原: 还原反应可以将脱甲氧基恩卡林转化为其相应的醇。
取代: 取代反应可以在色烯结构中引入不同的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素和烷基化剂等试剂。
主要产品:
羟基化衍生物: 通过氧化形成。
醇类: 通过还原生成。
取代的色烯: 由取代反应产生。
相似化合物的比较
脱甲氧基恩卡林因其特异的抗真菌特性而在色烯类化合物中独树一帜。类似的化合物包括:
东莨菪碱: 另一种具有抗真菌活性的色烯。
东莨菪苷: 东莨菪碱的糖基化形式。
艾叶素: 具有强抗真菌作用的香豆素.
这些化合物在结构上相似,但在特定的生物活性及其应用方面存在差异。
属性
IUPAC Name |
1-(2,2-dimethylchromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJTXVHECZCXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172486 | |
| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-07-1 | |
| Record name | Demethoxyencecalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2,2-dimethyl-2H-1-benzopyran-6-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,2-Dimethylchromen-6-yl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2K3C7TNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Acetyl-2,2-dimethyl-2H-1-benzopyran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Demethoxyencecalin and where is it found?
A1: Demethoxyencecalin is a natural chromene derivative found in several plant species, notably Ageratina adenophora (formerly Eupatorium adenophorum) [, ]. It is primarily found within the leaves of A. adenophora seedlings, where it constitutes a significant portion of the total chromenes present [, ]. Other plant species like Arnica sachalinensis have also been found to contain demethoxyencecalin [].
Q2: How is Demethoxyencecalin biosynthesized?
A2: Studies suggest that demethoxyencecalin biosynthesis in A. adenophora likely originates from precursors within the shikimic acid pathway []. This pathway is responsible for the production of aromatic amino acids and other secondary metabolites in plants. Further research using labeled precursors could confirm the specific steps involved in demethoxyencecalin biosynthesis.
Q3: Are there any biotransformation products of Demethoxyencecalin?
A3: Yes, demethoxyencecalin is metabolized in A. adenophora seedlings through a series of biotransformations []. It undergoes hydroxylation to yield demethylencecalin, which is then methylated to produce encecalin. This bioconversion sequence has been observed through accumulation kinetics and feeding experiments with non-radioactive chromenes [].
Q4: Does Demethoxyencecalin biotransformation differ in cell cultures?
A4: Interestingly, cell suspension cultures of A. adenophora exhibit distinct biotransformation patterns compared to seedlings []. While seedlings primarily convert demethoxyencecalin to demethylencecalin and encecalin, cell cultures yield a hydroxylated derivative of demethoxyencecalin []. This highlights the potential influence of in vitro conditions on metabolic pathways.
Q5: Have any synthetic routes been developed for Demethoxyencecalin?
A5: While specific details are limited within the provided research, one study mentions the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the convenient synthesis of demethoxyencecalin []. Further exploration of this synthetic approach could be beneficial for producing demethoxyencecalin for research purposes.
Q6: What is the current understanding of Demethoxyencecalin's ecological role?
A7: The exact ecological role of demethoxyencecalin is not fully understood. Considering its presence in various plant species and its potential antifungal properties [], it is plausible that demethoxyencecalin contributes to plant defense mechanisms against pathogens or herbivores.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)


![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)


![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)


![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)

